![molecular formula C19H22O4 B5219982 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone, also known as EPPPE, is a novel compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of aryl ketones and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone is not fully understood, but studies have suggested that it may act through multiple pathways. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has been shown to inhibit the activation of the NF-κB pathway, which plays a role in the production of pro-inflammatory cytokines. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has also been shown to activate the Nrf2 pathway, which plays a role in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has been shown to have several biochemical and physiological effects. Studies have shown that 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has also been shown to reduce the activation of microglia and protect against oxidative stress and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone in lab experiments is its potential pharmacological properties, including its ability to act as an anti-inflammatory agent and a neuroprotective agent. However, one limitation of using 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone. One direction is to further investigate its potential pharmacological properties, including its ability to act as an anti-inflammatory agent and a neuroprotective agent. Another direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Additionally, future research could investigate the potential use of 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone is a novel compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It has been synthesized through various methods and has been studied for its ability to act as an anti-inflammatory agent and a neuroprotective agent. While its mechanism of action is not fully understood, studies have suggested that it may act through multiple pathways. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has several biochemical and physiological effects, and its potential use in lab experiments and future directions for research make it an interesting compound to study further.
Métodos De Síntesis
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has been synthesized through various methods, including the Friedel-Crafts acylation reaction, the Suzuki-Miyaura reaction, and the Heck reaction. The Friedel-Crafts acylation reaction involves the reaction of 1-(2-bromoethyl)-2,3-dimethoxybenzene with 3-(3-ethoxyphenoxy)propionic acid in the presence of aluminum chloride as a catalyst to form 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone. The Suzuki-Miyaura reaction involves the reaction of 1-(2-bromoethyl)-2,3-dimethoxybenzene with 3-(3-ethoxyphenoxy)propenylboronic acid in the presence of palladium acetate and a base to form 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone. The Heck reaction involves the reaction of 1-(2-bromoethyl)-2,3-dimethoxybenzene with 3-(3-ethoxyphenoxy)propene in the presence of palladium acetate and a base to form 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone.
Aplicaciones Científicas De Investigación
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory agent and a neuroprotective agent. Studies have shown that 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone can inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has also been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-21-16-8-6-9-17(14-16)22-12-7-13-23-19-11-5-4-10-18(19)15(2)20/h4-6,8-11,14H,3,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXADAVOHDDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6464488 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

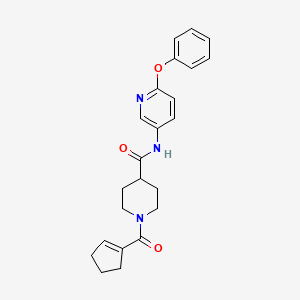
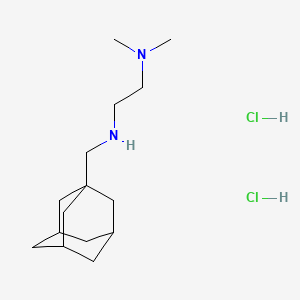
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219943.png)
![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)
![2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)
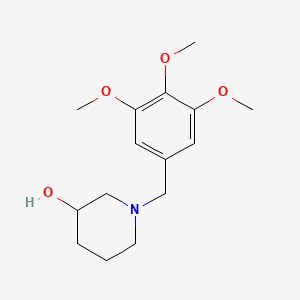
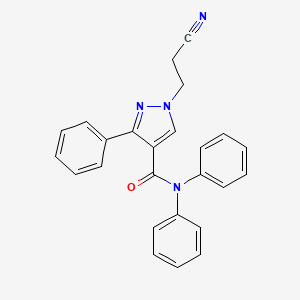
![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)
![2-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5220013.png)
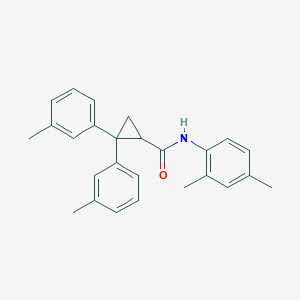
![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)